

Application Note: UV-VIS-NIR Absorption Spectroscopy of Purified C84 Isomers

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Compound of Interest

Compound Name: *Fullerene-C84*

Cat. No.: *B1180186*

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Introduction

The C84 fullerene, a molecule composed of 84 carbon atoms, exists as multiple structural isomers, with the D2 and D2d isomers being the most abundant. The unique electronic structure of each C84 isomer gives rise to a distinct absorption spectrum in the ultraviolet (UV), visible (VIS), and near-infrared (NIR) regions. This application note provides a detailed protocol for the purification of C84 isomers and their subsequent analysis using UV-VIS-NIR absorption spectroscopy. The presented data and protocols are intended to guide researchers, scientists, and drug development professionals in the characterization of these complex molecules.

The differentiation of fullerene isomers is critical as their physical and chemical properties can vary significantly, impacting their potential applications in materials science and medicine. UV-VIS-NIR spectroscopy serves as a powerful and accessible technique for identifying and quantifying purified fullerene isomers.

Data Presentation

The UV-VIS-NIR absorption spectra of purified C84 isomers are characterized by a series of distinct absorption bands. The positions (λ_{max}) and intensities (molar absorptivity, ϵ) of these bands are unique to each isomer, providing a spectroscopic fingerprint for identification and quantification.

Table 1: UV-VIS Absorption Maxima (λ_{max}) and Molar Extinction Coefficients (ϵ) of Purified C84 Isomers.

Isomer	Solvent	λ_{max} (nm)	ϵ (L mol ⁻¹ cm ⁻¹)
D2(22)	Hexane	200.00	100,000
230.11	85,000		
239.34	78,000		
251.19	65,000		
261.03	58,000		
272.12	50,000		
287.19	40,000		
305.10	30,000		
318.40	25,000		
333.65	18,000		
357.39	10,000		
D2d(II)	Toluene	~450, ~600, ~700, ~850, ~1000	N/A
Mixture of D6h and D3d	Toluene	~450, ~650, ~750, ~900	N/A

Note: The absorption maxima for the D2d(II) and the mixture of D6h and D3d isomers are estimated from published spectra. Molar absorptivity data for these isomers are not readily available in the literature.

Experimental Protocols

Purification of C84 Isomers by High-Performance Liquid Chromatography (HPLC)

A multi-stage recycling HPLC is a common method for the effective separation of C84 isomers. [\[1\]](#)

a. Materials and Equipment:

- Fullerene extract containing C84
- HPLC-grade toluene
- HPLC system equipped with a UV-VIS detector
- Cosmosil 5PYE or Buckyprep column (e.g., 20 mm x 250 mm)[1]
- Fraction collector

b. Protocol:

- Prepare a concentrated solution of the fullerene extract in toluene.
- Set up the HPLC system with the appropriate column and toluene as the mobile phase.
- Inject the fullerene solution onto the column.
- Elute the isomers with toluene at a constant flow rate (e.g., 1-2 mL/min).[1]
- Monitor the separation at a suitable wavelength (e.g., 330 nm) using the UV-VIS detector.
- Collect the fractions corresponding to the different C84 isomers as they elute from the column. The major D2 and D2d isomers will elute first, followed by the minor isomers.
- For higher purity, a recycling HPLC setup can be employed where the collected fractions are re-injected and passed through the column multiple times.[1]
- Evaporate the toluene from the collected fractions to obtain the purified C84 isomers.
- Confirm the purity of the isolated isomers using techniques such as mass spectrometry and ^{13}C NMR spectroscopy.

UV-VIS-NIR Absorption Spectroscopy

a. Materials and Equipment:

- Purified C84 isomer

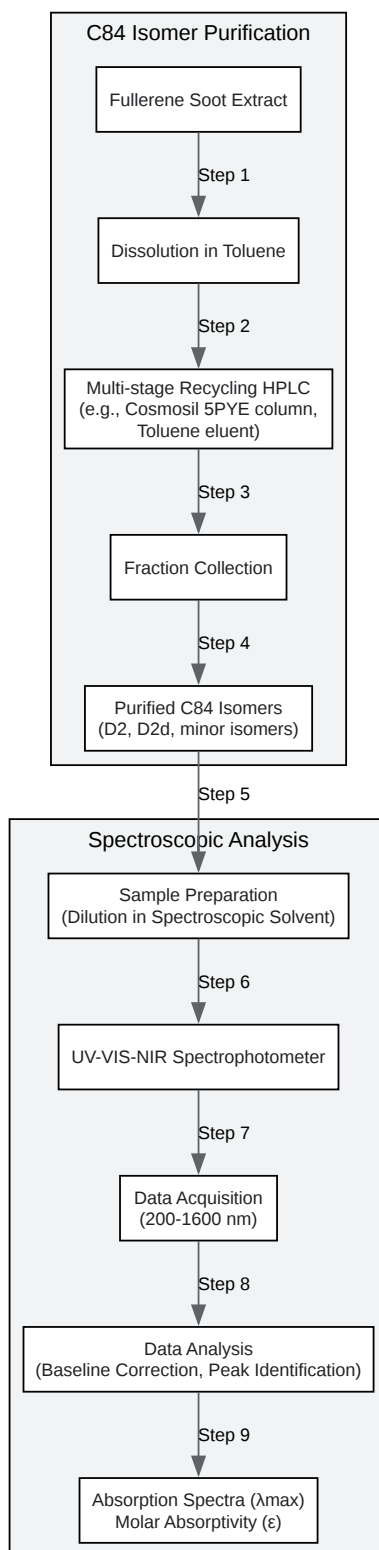
- Spectroscopic grade solvent (e.g., hexane, toluene, or carbon disulfide)
- UV-VIS-NIR spectrophotometer
- Quartz cuvettes (1 cm path length)

b. Protocol:

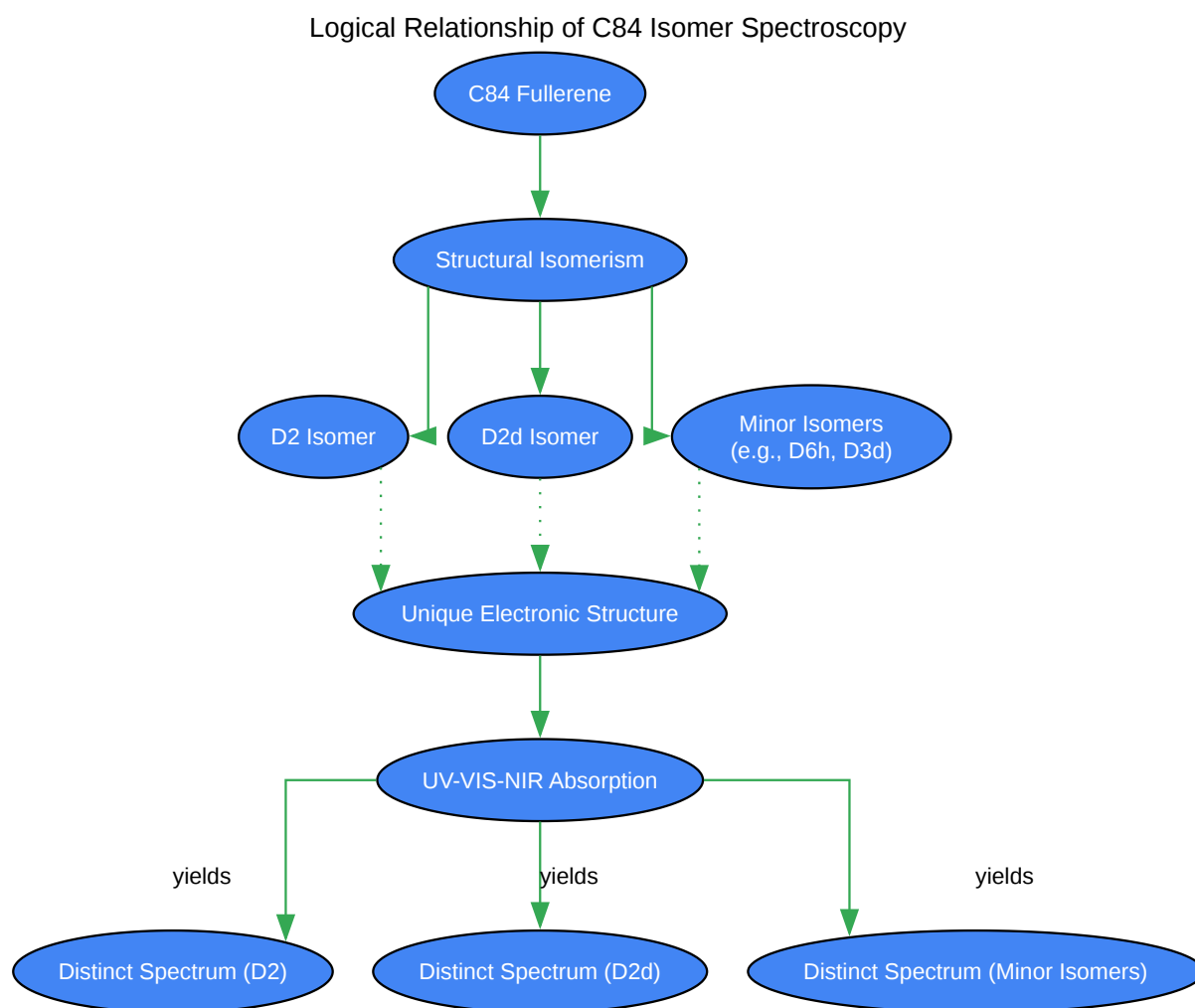
- Prepare a dilute solution of the purified C84 isomer in the chosen solvent. A typical concentration is in the range of 10^{-5} to 10^{-6} mol/L.[\[2\]](#)[\[3\]](#)
- Ensure the quartz cuvette is clean and rinsed with the solvent.
- Fill the cuvette with the solvent to be used as a blank/reference.
- Place the reference cuvette in the spectrophotometer and record a baseline spectrum over the desired wavelength range (e.g., 200-1600 nm).
- Empty the reference cuvette and rinse it with the C84 isomer solution.
- Fill the cuvette with the C84 isomer solution.
- Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.
- Process the data by subtracting the baseline spectrum from the sample spectrum.
- Identify the absorption maxima (λ_{max}) from the resulting spectrum.
- If the concentration of the solution is known, the molar absorptivity (ϵ) can be calculated using the Beer-Lambert law ($A = \epsilon cl$), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

Mandatory Visualization

Experimental Workflow for C84 Isomer Analysis

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Caption: Workflow for C84 isomer purification and spectroscopic analysis.



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Caption: Relationship between C84 isomerism and spectroscopic signatures.

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